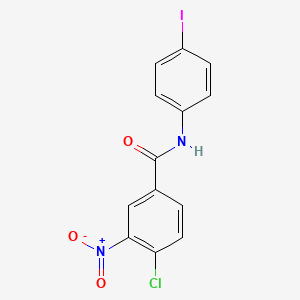![molecular formula C32H34N4O3 B11692444 4,4'-[(2-propoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11692444.png)
4,4'-[(2-propoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[1,5-diméthyl-2-phényl-1,2-dihydro-3H-pyrazol-3-one]-4,4'-(méthanediyl-2-propoxyphényl) est un composé organique complexe de formule moléculaire C32H34N4O2. Ce composé appartient à la classe des pyrazolones, connues pour leurs diverses propriétés pharmacologiques. La structure se compose de deux cycles pyrazolone reliés par un pont méthylène à un groupe propoxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Bis[1,5-diméthyl-2-phényl-1,2-dihydro-3H-pyrazol-3-one]-4,4'-(méthanediyl-2-propoxyphényl) implique généralement la condensation de la 1,5-diméthyl-2-phényl-3-pyrazolone avec le 2-propoxybenzaldéhyde en présence d'une base. La réaction est effectuée dans un solvant organique tel que l'éthanol ou le méthanol sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des techniques de synthèse en flux continu pour améliorer le rendement et la pureté. L'utilisation de réacteurs automatisés et de systèmes de surveillance en temps réel garantit des conditions de réaction et une qualité de produit constantes.
Analyse Des Réactions Chimiques
Types de réactions
Bis[1,5-diméthyl-2-phényl-1,2-dihydro-3H-pyrazol-3-one]-4,4'-(méthanediyl-2-propoxyphényl) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Les réactions de réduction à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent convertir le composé en alcools ou en amines.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur les cycles phényle ou la partie pyrazolone, introduisant divers groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.
Substitution : Solvants halogénés et nucléophiles comme les amines ou les thiols.
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de pyrazolones substituées avec divers groupes fonctionnels.
Applications de la recherche scientifique
Bis[1,5-diméthyl-2-phényl-1,2-dihydro-3H-pyrazol-3-one]-4,4'-(méthanediyl-2-propoxyphényl) a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination et comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés anti-inflammatoires, analgésiques et antipyrétiques.
Industrie : Utilisé dans le développement de colorants, de pigments et d'autres produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action de Bis[1,5-diméthyl-2-phényl-1,2-dihydro-3H-pyrazol-3-one]-4,4'-(méthanediyl-2-propoxyphényl) implique son interaction avec des cibles moléculaires spécifiques telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat. De plus, il peut interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal et exerçant des effets thérapeutiques.
Applications De Recherche Scientifique
4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(2-PROPOXYPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(2-PROPOXYPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Bis[1,5-diméthyl-2-phényl-1,2-dihydro-3H-pyrazol-3-one]-4,4'-(méthanediyl-4-méthoxyphényl)
- Bis[1,5-diméthyl-2-phényl-1,2-dihydro-3H-pyrazol-3-one]-4,4'-(méthanediyl-2,5-dihydroxyphényl)
Unicité
Bis[1,5-diméthyl-2-phényl-1,2-dihydro-3H-pyrazol-3-one]-4,4'-(méthanediyl-2-propoxyphényl) est unique en raison de la présence du groupe propoxyphényle, qui confère des propriétés physicochimiques et des activités biologiques distinctes par rapport à ses analogues. Cette variation structurale peut influencer sa solubilité, sa stabilité et son interaction avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C32H34N4O3 |
|---|---|
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-propoxyphenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C32H34N4O3/c1-6-21-39-27-20-14-13-19-26(27)30(28-22(2)33(4)35(31(28)37)24-15-9-7-10-16-24)29-23(3)34(5)36(32(29)38)25-17-11-8-12-18-25/h7-20,30H,6,21H2,1-5H3 |
Clé InChI |
HXWVKGSTOFYCHK-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC=C1C(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11692368.png)


![2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl propanoate](/img/structure/B11692386.png)
![3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11692392.png)
![Nicotinic acid N'-[3-(4-isopropyl-phenyl)-acryloyl]-hydrazide](/img/structure/B11692395.png)
![2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11692398.png)

![Cyclohexyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11692412.png)
![(5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692425.png)
![ethyl {2-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11692433.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11692435.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692436.png)
![2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B11692440.png)
